3-(2-chlorophenyl)-N-(2-furylmethyl)propanamide
Description
3-(2-chlorophenyl)-N-(2-furylmethyl)propanamide is a compound of interest in the field of organic chemistry due to its distinctive structural features and potential applications in various chemical processes.
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-N-(2-furylmethyl)propanamide involves standard chemical synthesis methods. For instance, N-(2-Chlorophenyl)-(1-Propanamide), a closely related compound, has been synthesized using a standard method and purified by repeated crystallization (Prabhu et al., 2001). Similarly, other related compounds are synthesized through reactions involving various precursors and conditions, ensuring high yield and purity (Manolov et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using techniques like UV-Vis, IR, NMR, and X-ray diffraction. These methods provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the chemical behavior of the compound (Srinivasan et al., 2006).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, demonstrating their reactivity and potential for forming new compounds. The reactivity is influenced by the presence of functional groups and the overall molecular structure (Idris et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure, are often studied using single crystal X-ray diffraction. This analysis reveals the crystal system, dimensions, and other physical characteristics essential for understanding the compound's stability and potential applications (Durgun et al., 2016).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(furan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-13-6-2-1-4-11(13)7-8-14(17)16-10-12-5-3-9-18-12/h1-6,9H,7-8,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVMRVFSCSESAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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